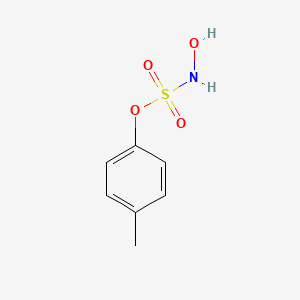
1-Chloro-2,5-dimethoxy-4-methylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-2,5-dimethoxy-4-methylbenzene is an organic compound with the molecular formula C9H11ClO2. It is a derivative of benzene, characterized by the presence of a chlorine atom, two methoxy groups, and a methyl group attached to the benzene ring. This compound is used as a building block in organic synthesis and has various applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chloro-2,5-dimethoxy-4-methylbenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the chlorination of 2,5-dimethoxytoluene using chlorine gas in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs at room temperature and yields the desired product .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chlorination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-2,5-dimethoxy-4-methylbenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The compound can participate in further substitution reactions, such as nitration, sulfonation, and halogenation, due to the electron-donating effects of the methoxy groups.
Oxidation: The methyl group can be oxidized to form carboxylic acids or aldehydes under strong oxidizing conditions.
Common Reagents and Conditions:
Nitration: Nitric acid (HNO3) and sulfuric acid (H2SO4) are commonly used reagents for nitration reactions.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used as oxidizing agents.
Major Products Formed:
Nitration: The nitration of this compound can yield nitro derivatives.
Scientific Research Applications
1-Chloro-2,5-dimethoxy-4-methylbenzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-chloro-2,5-dimethoxy-4-methylbenzene in chemical reactions involves the formation of reactive intermediates, such as benzenonium ions, during electrophilic aromatic substitution. The electron-donating methoxy groups enhance the reactivity of the benzene ring, facilitating the formation of these intermediates . In biological systems, its derivatives may interact with specific molecular targets, leading to various biochemical effects .
Comparison with Similar Compounds
1-Chloro-3,5-dimethylbenzene: Similar in structure but lacks methoxy groups, resulting in different reactivity and applications.
2-Chloro-1,3-dimethoxy-5-methylbenzene: Another isomer with similar functional groups but different substitution pattern, leading to distinct chemical properties.
Uniqueness: 1-Chloro-2,5-dimethoxy-4-methylbenzene is unique due to the presence of both methoxy and methyl groups, which influence its reactivity and make it a versatile building block in organic synthesis. Its specific substitution pattern allows for targeted modifications and applications in various fields .
Properties
Molecular Formula |
C9H11ClO2 |
|---|---|
Molecular Weight |
186.63 g/mol |
IUPAC Name |
1-chloro-2,5-dimethoxy-4-methylbenzene |
InChI |
InChI=1S/C9H11ClO2/c1-6-4-9(12-3)7(10)5-8(6)11-2/h4-5H,1-3H3 |
InChI Key |
APXQVCDHYADBRR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1OC)Cl)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-Benzyl-octahydrocyclopenta[C]pyrrol-5-amine dihydrochloride](/img/structure/B14033456.png)








![3-Bromoimidazo[1,2-b]pyridazine-6-carboxylic acid](/img/structure/B14033504.png)



![tert-Butyl 2-(2,5-dioxo-2',3'-dihydrospiro[imidazolidine-4,1'-inden]-1-yl)acetate](/img/structure/B14033533.png)
